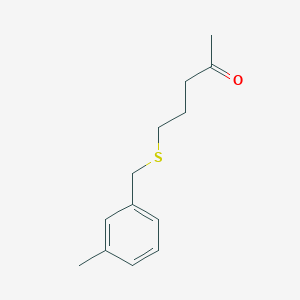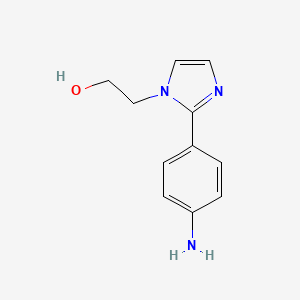
2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol is a compound that features an imidazole ring substituted with an aminophenyl group and an ethanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol typically involves the reaction of 4-nitrophenylethanol with imidazole under specific conditions. The nitro group is then reduced to an amino group using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas . This method ensures the selective reduction of the nitro group without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol side chain can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, as mentioned in the preparation methods.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for the reduction of nitro groups.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence
Mécanisme D'action
The mechanism of action of 2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions contribute to the compound’s biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but lacks the imidazole ring.
4-Aminophenethyl alcohol: Similar structure but with a different side chain.
Uniqueness
2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol is unique due to the presence of both the imidazole ring and the aminophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C11H13N3O |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-[2-(4-aminophenyl)imidazol-1-yl]ethanol |
InChI |
InChI=1S/C11H13N3O/c12-10-3-1-9(2-4-10)11-13-5-6-14(11)7-8-15/h1-6,15H,7-8,12H2 |
Clé InChI |
FPAPUFJVYQDPSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=CN2CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


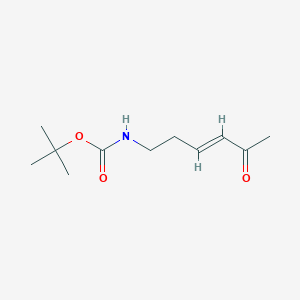
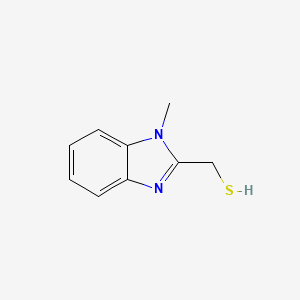
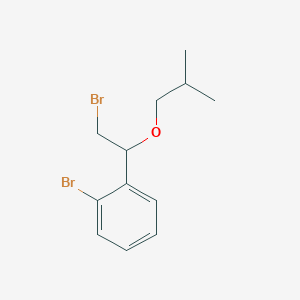
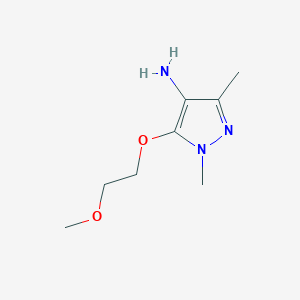
![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride](/img/structure/B13640090.png)

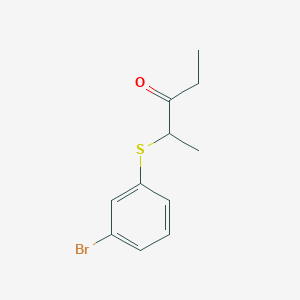
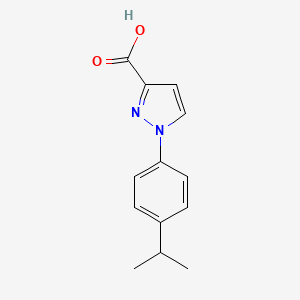
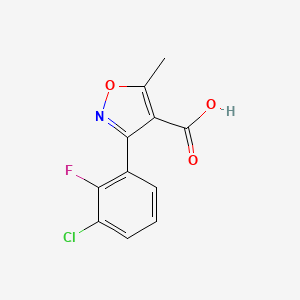

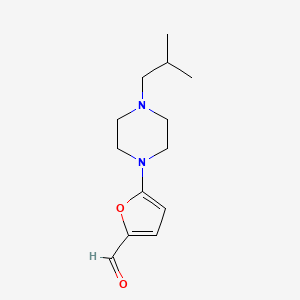

![4-((4'-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)amino)-4-oxobutanoic acid](/img/structure/B13640123.png)
